1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Overview
Description
1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of 1-(1-(2-carboxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone.
Reduction: Formation of 1-(1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-4-yl)ethanone
- **1-(1-(2-Hydroxyethyl)-5-ethyl-1H-pyrazol-4-yl)ethanone
- **1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-3-yl)ethanone
Uniqueness
1-(1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a hydroxyethyl group and a methyl group at distinct positions provides unique chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-8(7(2)12)5-9-10(6)3-4-11/h5,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUQLNBIBGEMBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204650 | |
Record name | 1-[1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5078-59-1 | |
Record name | 1-[1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5078-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(2-Hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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